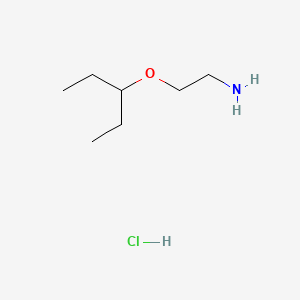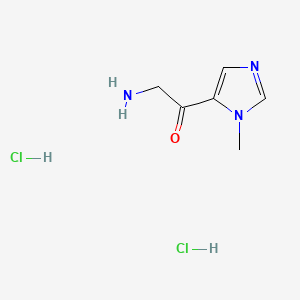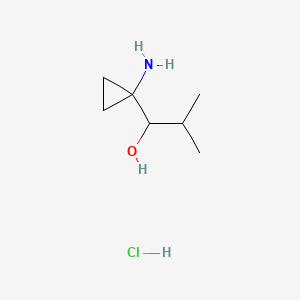
5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride (ETQH) is an organic compound with a wide range of applications in scientific research. It is a colorless solid that can be used as a starting material for the synthesis of other compounds, such as drugs and pharmaceuticals. It is also used as a reagent in various chemical reactions, such as the synthesis of heterocyclic compounds. In addition, it has been used as a catalyst in the synthesis of polymers and other materials. ETQH is a versatile compound that has been used in a variety of scientific research applications.
科学的研究の応用
5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of drugs and pharmaceuticals.
作用機序
The mechanism of action of 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is not fully understood. It is believed to act as a Lewis acid, which means it can form complexes with other molecules. This allows it to act as a catalyst in a variety of chemical reactions. It is also believed to act as an electron-withdrawing group, which allows it to facilitate the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have shown that it can act as an antioxidant, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer effects in some animal models.
実験室実験の利点と制限
5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride has a number of advantages for lab experiments. It is relatively easy to synthesize, and it is stable at room temperature. It is also relatively non-toxic and has a low vapor pressure, making it safe to handle and store. The main limitation of this compound is that it is not water-soluble, which can limit its use in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride in scientific research. It could be used to synthesize more complex compounds, such as drugs and pharmaceuticals. It could also be used as a catalyst in the synthesis of polymers and other materials. It could also be used to study the biochemical and physiological effects of this compound on cells and tissues. Finally, it could be used to develop new methods of synthesizing heterocyclic compounds.
合成法
5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride can be synthesized from ethylbenzene and 1,4-dichlorobutane in the presence of a palladium catalyst. This reaction is carried out in a solvent such as toluene at a temperature of 100°C. The reaction yields a product containing both this compound and 1,2,3,4-tetrahydroquinoline (THQ). The THQ can be removed by column chromatography, leaving the this compound as the desired product.
特性
IUPAC Name |
5-ethyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-9-5-3-7-11-10(9)6-4-8-12-11;/h3,5,7,12H,2,4,6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIWHNWJMMBUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CCCNC2=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)
![2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6609063.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B6609068.png)


![3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine](/img/structure/B6609092.png)
![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)
![2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride](/img/structure/B6609104.png)

![rac-2-[(3R,4R)-4-methyl-1-(propane-2-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride, trans](/img/structure/B6609119.png)
![{3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride](/img/structure/B6609125.png)

